Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of interest due to its unique structure, which combines a pyrazole ring with a cyclobutane ring, making it a valuable molecule for various chemical and biological studies.
Scientific Research Applications
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate typically involves the reaction of a pyrazole derivative with a cyclobutane carboxylate ester. One common method is the condensation of 3-formylpyrazole with methyl cyclobutane-1-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Methyl 3-(3-carboxypyrazol-1-yl)cyclobutane-1-carboxylate.
Reduction: Methyl 3-(3-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-carboxypyrazol-1-yl)cyclobutane-1-carboxylate
- Methyl 3-(3-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate
- 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylic acid
Uniqueness
Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is unique due to its combination of a pyrazole ring and a cyclobutane ring, which imparts distinct chemical and biological properties. The presence of the formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-3-2-8(6-13)11-12/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBGLQTVBTWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C=CC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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